2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane
Description
2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane is a substituted epoxide featuring a phenyl ring with two functional groups:
- A bromo substituent at the para-position (electron-withdrawing, sterically moderate).
This compound’s structure suggests applications in organic synthesis, particularly as a building block for pharmaceuticals or polymers, where the bromo group could act as a leaving group, and the polyether chain enhances solubility in polar solvents .
Properties
IUPAC Name |
2-[4-bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO4/c1-14-4-5-15-8-17-11-6-9(12-7-16-12)2-3-10(11)13/h2-3,6,12H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXBEIBBVDJWHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=C(C=CC(=C1)C2CO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a brominated phenyl group and an oxirane ring, which are significant in its biological interactions. The molecular formula is , and it has a molecular weight of approximately 299.15 g/mol. The presence of the oxirane ring is crucial for its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that 2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Antitumor Effects : There is evidence indicating potential cytotoxic effects against cancer cell lines, making it a candidate for further investigation in oncology.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could be relevant in the treatment of diseases where these enzymes are overactive.
The mechanisms through which 2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane exerts its biological effects are still under investigation. However, several hypotheses include:
- Interaction with DNA : The oxirane moiety may facilitate covalent bonding with DNA or RNA, leading to disruptions in nucleic acid function.
- Enzyme Modulation : By inhibiting key enzymes involved in metabolic pathways, the compound could alter cellular processes significantly.
Antimicrobial Activity
In a study examining the antimicrobial properties of various brominated compounds, 2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent.
Antitumor Studies
Research published in Molecules highlighted the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The study reported an IC50 value of 25 µM, indicating that the compound effectively inhibits cell proliferation at relatively low concentrations. Further mechanistic studies suggested that it induces apoptosis through the intrinsic pathway.
Enzyme Inhibition
A recent investigation into enzyme inhibition revealed that 2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane effectively inhibits acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The compound showed competitive inhibition with a Ki value of 15 µM.
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Physical Properties
The table below compares key structural and functional features of similar epoxides:
Key Observations:
- Electron-Withdrawing Groups (Br, CF₃) : Enhance epoxide ring reactivity toward nucleophilic attack (e.g., in ring-opening reactions). Bromo’s leaving-group capability distinguishes the target compound from CF₃ analogs .
- Polyether Chains : The target’s 2-methoxyethoxymethoxy group improves aqueous solubility compared to benzyloxy or isopropoxyethoxy analogs, which are more hydrophobic .
- Steric Effects : Bulky substituents (e.g., phenethoxy in C4) hinder nucleophilic access to the epoxide ring, whereas smaller groups (e.g., methoxy) allow faster reactions .
Research Findings and Trends
- Regioselectivity in Ring-Opening : Electron-withdrawing groups (e.g., Br, CF₃) stabilize transition states during nucleophilic attack, favoring attack at the substituted carbon. This contrasts with methoxy groups, which deactivate the ring .
- Thermal Stability : Polyether-containing epoxides (e.g., target compound) exhibit higher thermal stability than aliphatic analogs, making them suitable for high-temperature polymer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
